molecular formula C14H10O3 B1269114 1,3-Benzodioxol-5-yl(phenyl)methanone CAS No. 54225-86-4

1,3-Benzodioxol-5-yl(phenyl)methanone

Cat. No. B1269114
CAS RN: 54225-86-4
M. Wt: 226.23 g/mol
InChI Key: PXAFOQOPSOGIFE-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl(phenyl)methanone is a chemical compound with the formula C₁₄H₁₀O₃ . It is also known by other names such as 5-benzoyl-2H-1,3-benzodioxole .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the Reformatsky reaction of 1,3-benzodioxole-5-carbaldehyde and N-methyl-N-phenyl­carbamic bromide was used to synthesize a related compound .


Molecular Structure Analysis

The molecular structure of 1,3-Benzodioxol-5-yl(phenyl)methanone consists of a benzodioxole ring attached to a phenyl ring via a carbonyl group . The exact structure can be represented by the InChI string: InChI=1S/C14H10O3/c15-14 (10-4-2-1-3-5-10)11-6-7-12-13 (8-11)17-9-16-12/h1-8H,9H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Benzodioxol-5-yl(phenyl)methanone include a molecular weight of 226.23 g/mol, a topological polar surface area of 35.5 Ų, and a complexity of 283 . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .

Safety and Hazards

1,3-Benzodioxol-5-yl(phenyl)methanone is classified as an irritant . Further safety and hazard information should be obtained from the material safety data sheet (MSDS) provided by the supplier.

Future Directions

Future research could focus on the anticancer potential of 1,3-Benzodioxol-5-yl(phenyl)methanone and related compounds. These compounds could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

1,3-benzodioxol-5-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-16-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAFOQOPSOGIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343653
Record name 1,3-Benzodioxol-5-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxol-5-yl(phenyl)methanone

CAS RN

54225-86-4
Record name 1,3-Benzodioxol-5-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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